Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)

tert-butyl 4-cyanopiperidine-1-carboxylate structure
91419-52-2 structure
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2
C11H18N2O2
210.272822856903
MFCD01861223
61512
253659839

tert-butyl 4-cyanopiperidine-1-carboxylate Properties

Names and Identifiers

    • 1-Boc-4-Cyanopiperidine
    • N-BOC-4-CYANO-PIPERIDINE
    • TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
    • 1-N-BOC-4-CYANO-PIPERIDINE
    • 1-N-BOC-PIPERIDINE-4-CARBONITRILE
    • 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 4-CYANOPIPERIDINE, N-BOC PROTECTED
    • 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
    • 1-tert-Butoxycarbonyl-4-cyanopiperidine
    • N-Boc-piperidine-4-carbonitrile
    • 1-Boc-4-cyapiperidine
    • 1-N-Boc-4-cyanopiperidine
    • MDL number MFCD,N-Boc-piperidine-4-carbonitrile
    • N-BOC-4-cyanopiperidine
    • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
    • 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 1-Boc-4-piperidinecarbonitrile
    • 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
    • tert-Butyl 4-Cyano-1-piperidinecarboxylate
    • 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
    • 4-CYANO-1-PIPERIDINE
    • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
    • 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
    • 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
    • N-Boc-4-cyanopiperidine
    • N-tert-Butoxycarbonyl-4-cyanopiperidine
    • N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
    • tert-Butyl 4-cyanopiperidine-1-carboxylate
    • DB-013820
    • AC-1039
    • PB12957
    • BCP22787
    • N-Boc 4-cyanopiperidine
    • SCHEMBL311155
    • 1-tert-butyloxycarbonyl-4-cyanopiperidine
    • N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
    • J-524698
    • 1-N-Boc-4-Cyano Piperidine
    • F1915-8765
    • AKOS005137876
    • B66757
    • 91419-52-2
    • 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
    • ZX6CEW6MVB
    • AS-5646
    • Z409418784
    • DTXSID10363890
    • CS-D0644
    • 1-(t-Butoxycarbonyl)-4-cyanopiperidine
    • BCP9000046
    • 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
    • 4-cyano-1-t-butoxycarbonylpiperidine
    • 1-BOC-4-cyano-piperidine
    • EN300-40306
    • MFCD01861223
    • B3962
    • 4-cyano-1-boc piperidine
    • SY002521
    • UQADQTBQNVARAP-UHFFFAOYSA-N
    • N-Boc-piperidine-4-carbonitrile, 97%
    • +Expand
    • MFCD01861223
    • UQADQTBQNVARAP-UHFFFAOYSA-N
    • 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
    • N#CC1CCN(C(OC(C)(C)C)=O)CC1

Computed Properties

  • 210.136828g/mol
  • 0
  • 1.3
  • 0
  • 3
  • 2
  • 210.136828g/mol
  • 210.136828g/mol
  • 53.3Ų
  • 15
  • 277
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.09498
  • 53.33000
  • 1.488
  • 325.3±35.0 °C at 760 mmHg
  • 60.0 to 64.0 deg-C
  • 150.5℃
  • White to Yellow Solid
  • Not determined
  • 1.07

tert-butyl 4-cyanopiperidine-1-carboxylate Security Information

  • GHS07 GHS07 GHS09 GHS09
  • 3
  • 6.1
  • S36-S36/37/39
  • III
  • R20/21/22
  • Xn Xn N N
  • 3439
  • H302,H319,H400
  • P273,P305+P351+P338
  • dangerous
  • 0-10°C
  • III
  • 22-36-50
  • Warning
  • 6.1

tert-butyl 4-cyanopiperidine-1-carboxylate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-cyanopiperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00335Q-1g
1-Boc-4-cyanopiperidine
91419-52-2 98%
1g
$5.00 2024-04-20
A2B Chem LLC
AB43262-1g
1-Boc-4-cyanopiperidine
91419-52-2 98%
1g
$5.00 2024-07-18
Aaron
AR0033E2-1g
1-Boc-4-cyanopiperidine
91419-52-2 97%
1g
$3.00 2024-07-18
Alichem
A129006327-100g
1-Boc-4-Cyanopiperidine
91419-52-2 98%
100g
$248.40 2023-08-31
Apollo Scientific
OR9060-1g
4-Cyanopiperidine, N-BOC protected
91419-52-2 97%
1g
£10.00 2023-09-01
AstaTech
B66757-50/G
1-N-BOC-4-CYANO-PIPERIDINE
91419-52-2 98%
50g
$34 2023-09-15
Crysdot LLC
CD11018341-100g
1-Boc-4-Cyanopiperidine
91419-52-2 98%
100g
$228 2024-07-19
Enamine
EN300-40306-0.05g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 95%
0.05g
$19.0 2023-04-20
Life Chemicals
F1915-8765-2μmol
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 90%+
2μmol
$85.5 2023-11-21
TRC
B646175-250mg
N-Boc-4-cyanopiperidine
91419-52-2
250mg
$ 144.00 2023-04-18

tert-butyl 4-cyanopiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 12 h, 25 °C
Reference
Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice
Gunaratna, Medha J.; et al, ARKIVOC (Gainesville, 2019, (3), 1-18

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ;  2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ;  16 h, 60 °C
Reference
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ;  2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C
Reference
Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-one
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  2 min; 2 h, rt
Reference
The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl Iodides
Caiger, Lewis ; et al, ACS Catalysis, 2023, 13(7), 4985-4991

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  0 °C; overnight, rt
Reference
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19
Mallinger, Aurelie; et al, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  1 - 2 h, 70 °C
Reference
A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"
Augustine, John Kallikat; et al, Synlett, 2011, (15), 2223-2227

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  4-(Dimethylamino)pyridine Catalysts: Zinc ,  Nickel chloride hexahydrate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  10 h, 100 °C
Reference
Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2
Xia, Aiyou; et al, Organic Letters, 2020, 22(20), 7842-7847

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature
Ratani, Tanvi S.; et al, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
Reference
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; et al, ChemSusChem, 2022, 15(4),

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature
Ratani, Tanvi S.; et al, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
Reference
Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives
Iyobe, Akira; et al, Chemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
Reference
Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts
Heitz, Drew R.; et al, Journal of Organic Chemistry, 2016, 81(16), 7308-7313

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane ,  Water ;  24 h, rt
Reference
Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis
Dai, Jian-Jun; et al, Chemical Communications (Cambridge, 2016, 52(41), 6793-6796

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ;  23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.4 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
Reference
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Diethylzinc ,  Zinc bromide Catalysts: Nickel dichloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ,  Hexane ;  30 min, rt
1.2 16 h, 80 °C
Reference
Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines
Xu, Jianyu; et al, Organic Letters, 2021, 23(16), 6242-6245

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
Reference
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials

tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products

tert-butyl 4-cyanopiperidine-1-carboxylate Suppliers

SHANGHAI CHIRAL CHEMICALS INC.
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(CAS:91419-52-2)
TIAN XIAN SHENG
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(CAS:91419-52-2)
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Shanghai Acmec Biochemical Co.,Ltd
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:91419-52-2)
A LA DING
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tert-butyl 4-cyanopiperidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
A904685
99%
500g
211.0
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(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
CL8927
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1g/5g/10g/100g
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